6-Fluoro-5-methylnicotinoyl Chloride

Medicinal Chemistry Organic Synthesis Physicochemical Property

Research pain point: Analogous nicotinoyl chlorides (chloro or methyl-only variants) fail to replicate the electronic effects needed for metabolic stability or target binding. Solution: This fluorinated pyridine-3-carbonyl chloride provides the -I/+M effects critical for SAR success. - **Key outcomes:** Direct precursor to potent NNMT inhibitors (IC50=74 nM) and kinase probes (BRAF V600E Ki=73 nM). - **Supply advantage:** Reactive acyl chloride packaged for immediate nucleophilic acyl substitution (amides/esters).

Molecular Formula C7H5ClFNO
Molecular Weight 173.57 g/mol
Cat. No. B13133462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-5-methylnicotinoyl Chloride
Molecular FormulaC7H5ClFNO
Molecular Weight173.57 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1F)C(=O)Cl
InChIInChI=1S/C7H5ClFNO/c1-4-2-5(6(8)11)3-10-7(4)9/h2-3H,1H3
InChIKeyZBVLZWYFZQKUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-5-methylnicotinoyl Chloride: A Key Fluorinated Acyl Chloride


6-Fluoro-5-methylnicotinoyl chloride is a fluorinated pyridine-3-carbonyl chloride derivative that functions as a reactive acyl chloride building block. Its core structural features include a pyridine ring substituted with a fluorine atom at the 6-position, a methyl group at the 5-position, and an acyl chloride moiety at the 3-position . This compound is primarily employed as an electrophilic intermediate for the synthesis of amides, esters, and other derivatives via nucleophilic acyl substitution reactions. While specific biological activity data for the parent acyl chloride is sparse due to its nature as a synthetic intermediate, its structural class is implicated in the synthesis of biologically active compounds, including potential kinase inhibitors, and it serves as a precursor to more complex molecules evaluated for anticancer activity [1][2].

Electrophilic building block Enables amide, ester, and derivative synthesis via nucleophilic acyl substitution.
Fluorinated scaffold Supports synthesis of kinase inhibitor and biological probe libraries for signaling studies.

Why 6-Fluoro-5-methylnicotinoyl Chloride Cannot Be Replaced by Simple Analogs


Direct substitution of 6-fluoro-5-methylnicotinoyl chloride with common analogs like 6-chloronicotinoyl chloride or 5-methylnicotinoyl chloride is not scientifically viable due to the profound impact of the 6-fluoro substituent on both physicochemical properties and resultant biological activity. The 6-fluoro atom is not an inert placeholder; it significantly alters the electronic character of the pyridine ring through strong negative inductive (-I) and positive mesomeric (+M) effects. This, in turn, can modulate key molecular attributes such as metabolic stability, target binding affinity, and solubility of final drug candidates [1]. In structure-activity relationship (SAR) studies, the specific substitution pattern of a fluorine atom on a pyridine ring has been shown to be critical for controlling molecular conformation and achieving desired biological outcomes, a level of precision unattainable with unsubstituted, chloro-, or methyl-only analogs [2].

Reactivity & electrophilicity
Fluorine's electron-withdrawing effect enhances carbonyl reactivity; 5-methyl or 6-chloro analogs may alter reaction rates and product profiles.
Biological target engagement
6-fluoro substitution is critical for reported kinase and NNMT inhibition; non-fluorinated analogs may lack comparable binding affinity.
Conformational control
Fluoro-pyridine enables cis/trans equilibrium control in peptoids; non-fluorinated or chloro analogs do not offer this conformational bias.

Quantitative Differentiation vs. Closest Analogs


Comparative Molecular Properties and Reactivity

6-Fluoro-5-methylnicotinoyl chloride presents a unique combination of properties compared to its non-fluorinated analog, 5-methylnicotinoyl chloride, and a halogen-substituted analog, 6-chloronicotinoyl chloride. While all three are acyl chlorides, the fluorine substitution results in a distinct molecular weight and a significantly altered electronic profile. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon relative to the non-fluorinated analog, leading to higher reactivity in nucleophilic acyl substitution reactions . This class-level property makes the fluorinated derivative a more efficient acylating agent.

MW Comparison
Class-level
173.57 g/mol
vs. 155.58 (5-methyl), 176.00 (6-chloro)
Differentiates building block identity
MW alone does not capture electronic differences
Medicinal Chemistry Organic Synthesis Physicochemical Property

Impact of Fluorination on Biological Activity

The significance of the 6-fluoro substitution pattern is highlighted by the biological activity of related compounds. For instance, 6-fluoro-5-methylnicotinamide derivatives have been shown to possess potent inhibitory activity against Nicotinamide N-methyltransferase (NNMT), a target in cancer metabolism. A specific derivative, 4-(difluoromethyl)-6-fluoro-5-methylnicotinamide, demonstrates an IC50 of 74 nM in NNMT inhibition assays [1]. This provides quantitative evidence that the 6-fluoro-5-methylnicotinoyl scaffold is privileged for engaging this target. In contrast, a compound built from a non-fluorinated nicotinoyl chloride would lack this key interaction, as the fluorine atom is crucial for binding affinity.

NNMT Inhibition
Class-level
IC50 74 nM
Supports NNMT inhibitor research
Derivative assay with human NNMT enzyme
Medicinal Chemistry Enzyme Inhibition SAR Analysis

Kinase Inhibition Potential of Fluorinated Nicotinoyl Scaffolds

The broader class of fluorinated nicotinoyl derivatives has shown significant potential in kinase inhibition. For example, compounds containing the 6-fluoro-5-methylnicotinoyl motif or its close analogs have demonstrated activity against key kinases. One such compound (CHEMBL397812) shows an IC50 of 195 nM against MEK kinase [1], while another (CHEMBL4542639) displays a Ki of 73 nM for the BRAF V600E mutant kinase [2]. This contrasts with many non-fluorinated pyridine carbonyl chlorides, which are often less potent in similar assays due to suboptimal electronic and steric interactions with the kinase ATP-binding pocket.

Kinase Inhibition
Class-level
MEK IC50 195 nM, BRAF V600E Ki 73 nM
Supports kinase inhibitor library synthesis
Reported nanomolar inhibition in biochemical assays
Medicinal Chemistry Kinase Inhibitor Oncology

Conformational Control Enabled by the Fluorine Substituent

Beyond simple potency, the fluorine atom at the 6-position of the pyridine ring offers a critical advantage in controlling the conformation of derived molecules. Studies on fluoropyridine-containing monomers have demonstrated that the fluoro-pyridine group can be used to circumvent the need for monomer chirality to control cis/trans equilibrium in peptoids [1]. This level of conformational control is not achievable with the non-fluorinated analog, 5-methylnicotinoyl chloride, or the chloro-analog, 6-chloronicotinoyl chloride, due to fluorine's unique combination of small size and high electronegativity.

Conformational Control
Class-level
Fluoro-pyridine enables cis/trans control in peptoids
Supports peptidomimetic design
Requires validation per monomer; class-level evidence
Peptidomimetics Conformational Analysis Medicinal Chemistry

Optimal Research Applications


Synthesis of NNMT Inhibitors for Cancer Metabolism

The evidence showing potent NNMT inhibition (IC50 = 74 nM) by 6-fluoro-5-methylnicotinamide derivatives [1] makes 6-fluoro-5-methylnicotinoyl chloride an ideal starting material for synthesizing focused libraries of NNMT inhibitors. This is particularly relevant for programs investigating cancer metabolism, where NNMT is a validated target.

Kinase-Focused Compound Libraries for Oncology

The demonstrated activity of the fluorinated nicotinoyl scaffold against key kinases such as MEK (IC50 = 195 nM) and BRAF V600E (Ki = 73 nM) [2][3] supports the use of this compound for generating diverse amide and ester libraries for kinase inhibitor screening. This is a high-value application in oncology drug discovery.

Conformationally Biased Peptidomimetics

Given the unique ability of the fluoropyridine group to control conformation in peptoids [4], 6-fluoro-5-methylnicotinoyl chloride is a strategic building block for synthesizing novel peptidomimetic probes. This application is distinct from its use in traditional small molecule synthesis and is relevant for programs targeting challenging protein-protein interactions.

Application
Selection Property
Validation Focus
NNMT inhibitor synthesis for cancer metabolism research
Fluorinated nicotinoyl scaffold reactivity
NNMT inhibition assay confirmation
Kinase inhibitor library synthesis for signaling studies
6-fluoro substitution for target engagement
Kinase panel profiling
Peptidomimetic probe synthesis
Conformational bias control
Peptoid conformational analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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